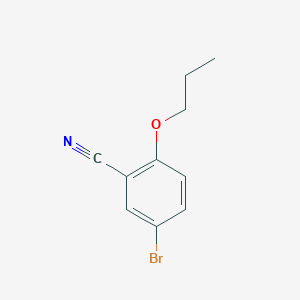

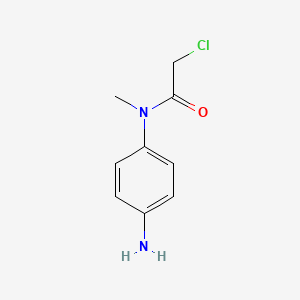

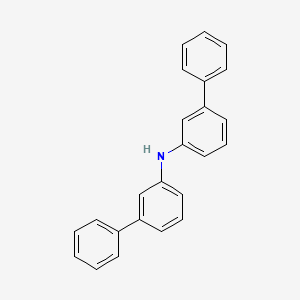

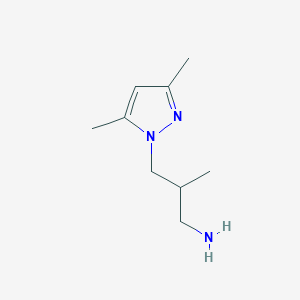

![molecular formula C7H8BrNS B1286582 2-溴-4,5,6,7-四氢噻吩并[3,2-c]吡啶 CAS No. 226386-47-6](/img/structure/B1286582.png)

2-溴-4,5,6,7-四氢噻吩并[3,2-c]吡啶

描述

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has not been directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties. The related compounds include various substituted thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, which have been explored for their potential applications in drug discovery and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridines and thieno[3,2-b]pyridines typically involves multi-step reactions starting from substituted pyridines. For instance, a regioselective bromination of thieno[2,3-b]pyridine has been achieved with selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a potential building block for further reactions . Additionally, a three-step methodology has been described for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, starting from dihalopyridines and involving a key nucleophilic aromatic substitution (SNAr) reaction . These methods could potentially be adapted for the synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, has been determined, revealing a distorted boat conformation for the pyridine ring . Similarly, the thieno[2,3-b]pyridine moiety in another compound was found to be planar . These analyses provide a foundation for predicting the molecular structure of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Chemical Reactions Analysis

The chemical reactivity of related thieno[2,3-b]pyridines includes their use as intermediates in various coupling reactions. For instance, the 4-bromothieno[2,3-b]pyridine synthesized in one study was used in subsequent cross-coupling reactions, which proceeded in excellent yields . This suggests that the bromo substituent in such compounds is reactive and can be utilized for further functionalization, which could be relevant for the chemical reactions of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are not directly reported, related compounds have been characterized by their melting points, solubility, and stability under various conditions. The presence of bromo and other substituents on the thieno[2,3-b]pyridine core can significantly influence these properties. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with solvents .

科学研究应用

药理学

2-溴-4,5,6,7-四氢噻吩并[3,2-c]吡啶已用于药理学研究,用于设计和合成具有潜在治疗作用的新型化合物。 例如,基于该化合物骨架的衍生物已被评估其生物活性 .

药物化学

在药物化学中,该化合物是合成具有潜在药用特性的各种分子的关键中间体。 它已参与合成旨在改善电子受体特性的分子,与已知药物如环丙沙星相比 .

作用机制

Mode of Action

It’s known that the compound can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .

Biochemical Pathways

It’s known that the compound can affect the cell cycle, particularly the G2/M phase .

Result of Action

The molecular and cellular effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling) .

生化分析

Biochemical Properties

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the inhibition of microtubule polymerization, which can affect cell proliferation . Additionally, 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has shown potential in binding with other proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and causing cell death . This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, its interaction with tubulin results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis . These effects make it a potential candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of tubulin polymerization, which is essential for microtubule formation . By binding to tubulin, it prevents the assembly of microtubules, thereby disrupting cell division and leading to cell death. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is transported and distributed through interactions with transporters and binding proteins . It has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biochemical activity and interactions with other biomolecules.

属性

IUPAC Name |

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZQOZIGEUPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598402 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

226386-47-6 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

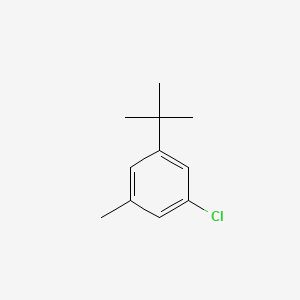

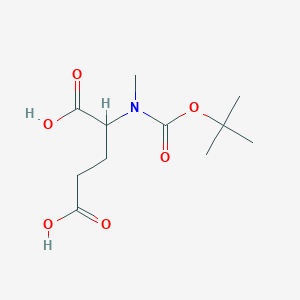

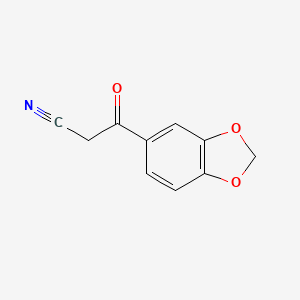

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)